N-benzyl-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrobenzaldehyde moiety linked to a triazine ring through a hydrazone linkage, with additional benzylamino and nitroanilino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of 2-nitrobenzaldehyde. One common method for synthesizing 2-nitrobenzaldehyde is the nitration of benzaldehyde, although this method is not highly efficient due to the formation of multiple isomers . An alternative approach involves the nitration of cinnamaldehyde, followed by oxidation and decarboxylation steps .
Once 2-nitrobenzaldehyde is obtained, it can be reacted with 4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazine-2-hydrazone under appropriate conditions to form the desired compound. This reaction typically requires the use of a suitable solvent and may be catalyzed by acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles can replace the amino groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Formation of 2-aminobenzaldehyde and corresponding amines.
Oxidation: Formation of 2-nitrobenzoic acid.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs due to its ability to interfere with cellular pathways.
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde 1-[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The nitro and aldehyde groups play a crucial role in these interactions, allowing the compound to act as an electrophile or nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
4-(Benzylamino)-6-(4-nitroanilino)-1,3,5-triazine: Shares the triazine core but lacks the nitrobenzaldehyde moiety.
2-Nitrobenzoic Acid: An oxidation product of 2-nitrobenzaldehyde with different chemical properties.
Uniqueness
The presence of both nitro and aldehyde groups, along with the triazine ring, allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C23H19N9O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
6-N-benzyl-4-N-(4-nitrophenyl)-2-N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19N9O4/c33-31(34)19-12-10-18(11-13-19)26-22-27-21(24-14-16-6-2-1-3-7-16)28-23(29-22)30-25-15-17-8-4-5-9-20(17)32(35)36/h1-13,15H,14H2,(H3,24,26,27,28,29,30)/b25-15- |
InChI Key |
GSLUKUCGYVKOKV-MYYYXRDXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.